2-(Diphenylphosphino)benzaldehyde

Catalog No.
S715518
CAS No.
50777-76-9
M.F
C19H15OP
M. Wt
290.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylphosphino)benzaldehyde

CAS Number

50777-76-9

Product Name

2-(Diphenylphosphino)benzaldehyde

IUPAC Name

2-diphenylphosphanylbenzaldehyde

Molecular Formula

C19H15OP

Molecular Weight

290.3 g/mol

InChI

InChI=1S/C19H15OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15H

InChI Key

DRCPJRZHAJMWOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=O

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=O

Ligand in Transition-Metal Catalysis:

2-(Diphenylphosphino)benzaldehyde (dppb) is a versatile phosphine ligand commonly used in transition-metal catalysis. Its bidentate nature, meaning it can bind to a metal center through two donor atoms, makes it valuable in various coupling reactions, such as:

  • Buchwald-Hartwig Cross-Coupling: This reaction forms carbon-carbon bonds between sp2 and sp3 carbon atoms. dppb is particularly effective in reactions involving challenging substrates due to its ability to stabilize electron-deficient metal centers.
  • Heck Reaction: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides. dppb's electron-withdrawing character facilitates the oxidative addition of the aryl or vinyl halide to the metal center.
  • Hiyama Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organosilanes. dppb's steric bulk helps prevent undesired side reactions and promotes the desired coupling product.
  • Negishi Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organozinc compounds. dppb's ability to stabilize low-valent metal complexes is crucial for this reaction.
  • Sonogashira Coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. dppb's electron-withdrawing character facilitates the activation of the alkyne towards coupling.
  • Stille Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organotin compounds. dppb's ability to stabilize the transition metal catalyst is essential for this reaction.
  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids. dppb can be used in certain Suzuki-Miyaura couplings, but other phosphine ligands are often preferred due to their superior catalytic activity.

Beyond Catalysis:

dppb also finds applications beyond catalysis. Its unique structure allows it to participate in various other chemical transformations, such as:

  • Synthesis of Phosphine-Imine and Phosphine-Amine Ligands: dppb can react with different amines to form novel bidentate ligands containing both phosphine and amine functionalities. These ligands can be further employed in various catalytic processes.
  • Material Science: dppb can be used as a building block for the synthesis of new functional materials. For example, it can be incorporated into polymers to improve their thermal stability or electrical conductivity.

2-(Diphenylphosphino)benzaldehyde, with the chemical formula (C₆H₅)₂PC₆H₄CHO, is a yellow solid that is soluble in common organic solvents. This compound features a phosphine ligand attached to a benzaldehyde moiety, making it an important component in coordination chemistry and catalysis . Its molecular weight is 290.30 g/mol, and it is characterized by its ability to form stable complexes with various metal ions .

  • Phosphinoboration: 2-(Diphenylphosphino)benzaldehyde can undergo phosphinoboration reactions where it reacts with boron reagents to form new products. These reactions typically involve the addition of a phosphide fragment to the aldehyde carbon atom, resulting in complex formation .
  • Complex Formation: It can form chelated complexes with transition metals like palladium and copper. For instance, it has been used to synthesize dinuclear copper complexes through one-pot reactions involving benzylamine .
  • Schiff Base Formation: The compound can also participate in Schiff base condensation reactions, leading to the formation of tridentate ligands when reacted with amines .

Several methods exist for synthesizing 2-(Diphenylphosphino)benzaldehyde:

  • Direct Synthesis: It can be synthesized through the reaction of diphenylphosphine with benzaldehyde under controlled conditions.
  • Schiff Base Reaction: The condensation of diphenylphosphine with an appropriate aldehyde or ketone can yield this compound as part of a more complex reaction sequence .
  • Phosphinoboration Reactions: Utilizing boron reagents in conjunction with aldehydes has also been reported as an effective method for generating this compound .

2-(Diphenylphosphino)benzaldehyde finds applications across various fields:

  • Catalysis: It serves as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of transformations such as hydroboration and carbonyl reductions.
  • Coordination Chemistry: Its ability to form stable complexes makes it valuable in coordination chemistry for synthesizing new materials and catalysts.
  • Organic Synthesis: The compound is utilized in synthetic pathways to create more complex organic molecules.

Studies investigating the interactions of 2-(Diphenylphosphino)benzaldehyde focus on its reactivity with metals and other ligands. The formation of metal-ligand complexes has been extensively researched, revealing insights into the electronic properties and catalytic behaviors of these complexes. For example, its interaction with palladium has been studied for applications in cross-coupling reactions .

Several compounds share structural or functional similarities with 2-(Diphenylphosphino)benzaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
Diphenylphosphine(C₆H₅)₂PHA simpler phosphine without the aldehyde group
Triphenylphosphine(C₆H₅)₃PMore sterically hindered; used in different catalytic applications
Phosphinoacetophenone(C₆H₅)(C₆H₄COCH₃)PContains an acetophenone moiety; used in similar coordination chemistry

Uniqueness

2-(Diphenylphosphino)benzaldehyde stands out due to its dual functionality as both a phosphine ligand and an aldehyde. This unique combination allows it to participate in a wider range of chemical transformations compared to simpler phosphines or aldehydes alone.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Diphenylphosphinobenzaldehyde

Dates

Modify: 2023-08-15

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